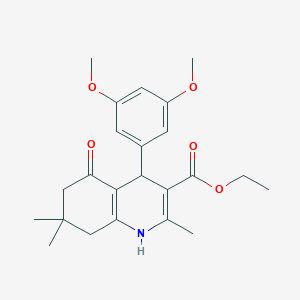
2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its extended conjugated system, which imparts significant electronic properties, making it a subject of interest in materials science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with a suitable benzoquinone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize environmental impact and reduce costs.
化学反应分析
Types of Reactions
2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
科学研究应用
2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a therapeutic agent due to its unique electronic properties.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone exerts its effects is primarily through its interaction with molecular targets in electronic devices. The extended conjugated system allows for efficient charge transport, making it an excellent candidate for use in organic electronics. In biological systems, its mechanism of action may involve binding to specific biomolecules, altering their fluorescence properties.
相似化合物的比较
Similar Compounds
- 2,7-Diphenyl-4-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone
- 2,7-Dihexylbenzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone
- 2,7-Bis(2,6-diisopropylphenyl)benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetraone
Uniqueness
What sets 2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone apart from similar compounds is its specific substitution pattern and the presence of phenylamino groups, which enhance its electronic properties and make it particularly suitable for applications in organic electronics and materials science.
属性
CAS 编号 |
321580-18-1 |
|---|---|
分子式 |
C38H24N4O4 |
分子量 |
600.6 g/mol |
IUPAC 名称 |
2,9-dianilino-6,13-diphenyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C38H24N4O4/c43-35-27-21-29(39-23-13-5-1-6-14-23)33-31-28(36(44)41(37(33)45)25-17-9-3-10-18-25)22-30(40-24-15-7-2-8-16-24)34(32(27)31)38(46)42(35)26-19-11-4-12-20-26/h1-22,39-40H |
InChI 键 |
DHCHNLDAEGYMJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=C3C4=C5C(=C2)C(=O)N(C(=O)C5=C(C=C4C(=O)N(C3=O)C6=CC=CC=C6)NC7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11698335.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698337.png)
![(3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698346.png)

![Ethyl 2-(2-{5-[(2-chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11698356.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide](/img/structure/B11698364.png)
![(4Z)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698373.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11698375.png)
![N-(4-{(2Z)-2-[1-carbamothioyl-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B11698386.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11698401.png)

![(4Z)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11698421.png)
![2-nitro-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B11698429.png)
